molecular formula C21H31NO3S B11505612 Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl-

Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl-

Cat. No.: B11505612
M. Wt: 377.5 g/mol
InChI Key: HNDCRXNRHNMHHQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl- is a complex organic compound that features a benzenesulfonamide core with an adamantane moiety and various substituents. This compound is notable for its unique structural properties, which make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl- typically involves multiple steps. One common approach is the alkylation of 1-bromoadamantane with appropriate alkyl halides, followed by sulfonamide formation. The reaction conditions often include the use of solvents like isopropanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like hydrogen gas. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.

    Industry: Utilized in the development of specialized materials and polymers.

Mechanism of Action

The mechanism of action for benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl- involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt viral replication, making it a potential antiviral agent. The sulfonamide group can interact with enzymes and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthalen-1-yl-ethyl)-benzenesulfonamide
  • N-Adamantan-1-yl-benzamide
  • N-Adamantan-1-yl-4-methyl-benzamide
  • N-Adamantan-1-yl-2,4-dichloro-benzamide

Uniqueness

What sets benzenesulfonamide, N-(2-adamantan-1-ylethyl)-4-methoxy-2,5-dimethyl- apart from similar compounds is its unique combination of functional groups. The presence of the adamantane moiety provides enhanced stability and biological activity, while the methoxy and dimethyl groups contribute to its distinct chemical properties .

Properties

Molecular Formula

C21H31NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H31NO3S/c1-14-7-20(15(2)6-19(14)25-3)26(23,24)22-5-4-21-11-16-8-17(12-21)10-18(9-16)13-21/h6-7,16-18,22H,4-5,8-13H2,1-3H3

InChI Key

HNDCRXNRHNMHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)C)OC

Origin of Product

United States

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